molecular formula C8H4BrFN2O B12444347 3-(4-Bromo-3-fluorophenyl)-1,2,4-oxadiazole

3-(4-Bromo-3-fluorophenyl)-1,2,4-oxadiazole

Cat. No.: B12444347
M. Wt: 243.03 g/mol
InChI Key: RNRHPUOJXRGWFU-UHFFFAOYSA-N
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Description

3-(4-Bromo-3-fluorophenyl)-1,2,4-oxadiazole is a heterocyclic compound that features a 1,2,4-oxadiazole ring substituted with a 4-bromo-3-fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromo-3-fluorophenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-bromo-3-fluorobenzohydrazide with cyanogen bromide under basic conditions to form the oxadiazole ring . The reaction conditions often include the use of solvents such as acetonitrile and catalysts like potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromo-3-fluorophenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted oxadiazoles, while oxidation and reduction can lead to different functionalized derivatives.

Scientific Research Applications

3-(4-Bromo-3-fluorophenyl)-1,2,4-oxadiazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-Bromo-3-fluorophenyl)-1,2,4-oxadiazole in biological systems involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to specific receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-3-fluorophenylacetic acid
  • 4-Bromo-3-fluoroacetophenone
  • 4-Bromo-3-fluoroanisole

Comparison

Compared to these similar compounds, 3-(4-Bromo-3-fluorophenyl)-1,2,4-oxadiazole is unique due to the presence of the oxadiazole ring, which imparts distinct chemical and biological properties. This structural feature can enhance its stability, reactivity, and potential for various applications .

Properties

Molecular Formula

C8H4BrFN2O

Molecular Weight

243.03 g/mol

IUPAC Name

3-(4-bromo-3-fluorophenyl)-1,2,4-oxadiazole

InChI

InChI=1S/C8H4BrFN2O/c9-6-2-1-5(3-7(6)10)8-11-4-13-12-8/h1-4H

InChI Key

RNRHPUOJXRGWFU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C2=NOC=N2)F)Br

Origin of Product

United States

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